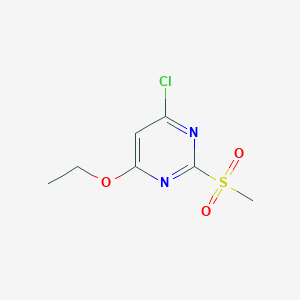
S-Methyl Phosphocysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La S-Metil Fosfocisteína es un compuesto orgánico que pertenece a la clase de los L-cisteína-S-conjugados. Se caracteriza por la presencia de un grupo fosfonometilo unido al átomo de azufre de la cisteína.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de la S-Metil Fosfocisteína típicamente involucra la conjugación de un grupo fosfonometilo al átomo de azufre de la cisteína. Un método común incluye la β-eliminación del tiolato de alquilo de las posiciones de la cisteína, seguida de la adición conjugada del ácido tiofosfórico a los residuos de deshidroalanina generados .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para la S-Metil Fosfocisteína no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando condiciones de reacción similares a las empleadas en entornos de laboratorio. La optimización de los parámetros de reacción, como la temperatura, el pH y las concentraciones de reactivos, es crucial para una producción eficiente .
Análisis De Reacciones Químicas
Tipos de Reacciones: La S-Metil Fosfocisteína experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfones.
Reducción: Las reacciones de reducción pueden convertir los sulfoxidos de nuevo a sulfuros.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo fosfonometilo.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como las aminas y los tioles pueden participar en reacciones de sustitución.
Productos Principales:
Oxidación: Sulfoxidos y sulfones.
Reducción: Sulfuros.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La S-Metil Fosfocisteína tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas complejas y como ligando en catálisis asimétrica.
Biología: El compuesto participa en procesos de señalización y modificaciones de proteínas, particularmente en el estudio de las proteínas tirosina fosfatasas.
Medicina: La investigación explora su potencial como agente terapéutico, especialmente en el desarrollo de fármacos antivirales.
Industria: Se utiliza en la inmovilización reversible de aminoácidos o derivados peptídicos en nanomateriales de carbono
Mecanismo De Acción
El mecanismo de acción de la S-Metil Fosfocisteína implica su interacción con dianas moleculares y vías específicas. Se sabe que interactúa con la proteína de quimiotaxis CheY en Escherichia coli, influyendo en el movimiento bacteriano. El grupo fosfonometilo del compuesto juega un papel crucial en su unión y actividad .
Compuestos Similares:
S-Fosfocisteína: Similar en estructura, pero carece del grupo metilo.
Fosfinotricina: Contiene un grupo fosfinato en lugar de un grupo fosfonometilo.
Ácido 2-amino-3-fosfonopropiónico: Un antagonista del receptor metabótropo de glutamato.
Unicidad: La S-Metil Fosfocisteína es única debido a su grupo fosfonometilo específico, que imparte una reactividad química y actividad biológica distintas en comparación con otros compuestos similares .
Comparación Con Compuestos Similares
S-Phosphocysteine: Similar in structure but lacks the methyl group.
Phosphinothricin: Contains a phosphinate group instead of a phosphonomethyl group.
2-Amino-3-phosphonopropionic acid: An antagonist of the metabotropic glutamate receptor.
Uniqueness: S-Methyl Phosphocysteine is unique due to its specific phosphonomethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
152269-49-3 |
|---|---|
Fórmula molecular |
C4H10NO5PS |
Peso molecular |
215.17 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(phosphonomethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C4H10NO5PS/c5-3(4(6)7)1-12-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1 |
Clave InChI |
IIALWEPLPCANHU-VKHMYHEASA-N |
SMILES |
C(C(C(=O)O)N)SCP(=O)(O)O |
SMILES isomérico |
C([C@@H](C(=O)O)N)SCP(=O)(O)O |
SMILES canónico |
C(C(C(=O)O)N)SCP(=O)(O)O |
Sinónimos |
2-amino-3-((phosphonomethyl)thio)propionic acid APMTP L-2-amino-3-((phosphonomethyl)thio)propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



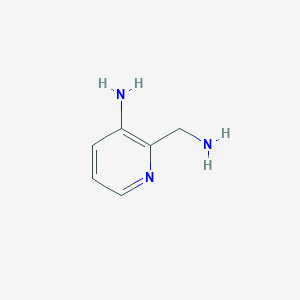
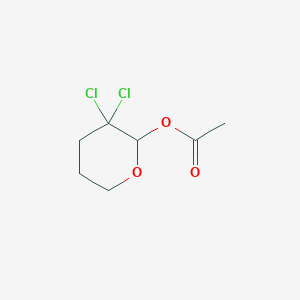
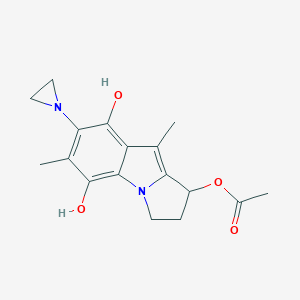
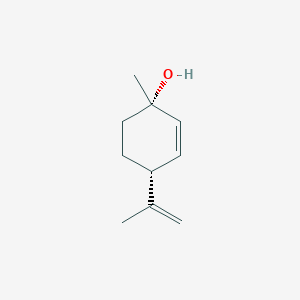
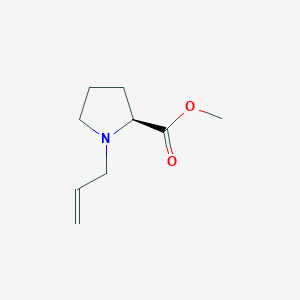
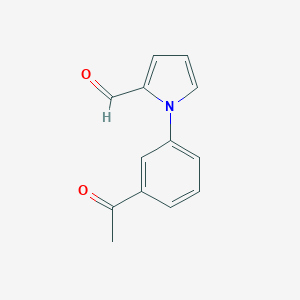
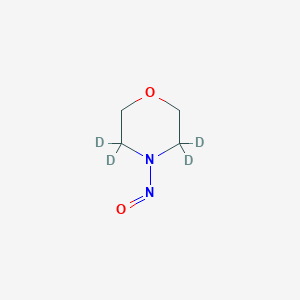
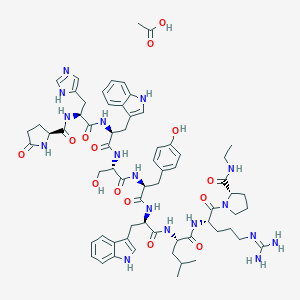
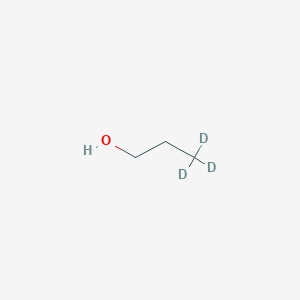
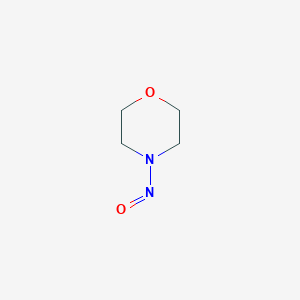

![Ethyl 2-(6'-cyano-5'-oxo-3',5'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-indolizin]-7'-yl)acetate](/img/structure/B121252.png)
